molecular formula C17H13F4N5O3 B2485336 N-(2-(4-fluorophenoxy)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396874-67-1

N-(2-(4-fluorophenoxy)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2485336
CAS RN: 1396874-67-1
M. Wt: 411.317
InChI Key: AVIDSOIEDXZJBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrazole derivatives involves multiple steps, including condensation reactions, cyclization, and saponification. For example, compounds with similar structures have been synthesized by condensation of dimethylamine with specific carboxylic acids, followed by cyclization with diones and saponification with sodium hydroxide (Liu et al., 2016).

Molecular Structure Analysis

Molecular structure determination, such as X-ray crystallography, reveals the geometric parameters of the compound and its crystalline form. Studies on similar compounds have determined cell parameters and refined structures to understand intermolecular interactions and molecular conformations (Al-Hourani et al., 2020).

Chemical Reactions and Properties

The chemical reactions of tetrazole derivatives can include nucleophilic substitution, where halogens are replaced by nucleophiles such as fluoride ions. This reaction mechanism has been demonstrated in the synthesis of radiolabeled compounds for potential medical imaging applications (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

The physical properties, including solubility, melting point, and thermal stability, of related compounds are influenced by their molecular structure. For instance, compounds with bulky fluorenylidene groups show remarkable solubility in organic solvents and high thermal stability, indicating that the physical properties of N-(2-(4-fluorophenoxy)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide may also be influenced by its fluorinated groups and tetrazole ring (Hsiao, Yang, & Lin, 1999).

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemical groups, potential for forming hydrogen bonds, and interaction with biological molecules, can be deduced from studies on similar compounds. For example, the introduction of fluorine atoms has been shown to affect the chemical properties, including the potential bioactivity of compounds, by influencing their interaction with biological targets (Palanki et al., 2000).

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4N5O3/c18-11-1-5-13(6-2-11)28-10-9-22-16(27)15-23-25-26(24-15)12-3-7-14(8-4-12)29-17(19,20)21/h1-8H,9-10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIDSOIEDXZJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCCOC3=CC=C(C=C3)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F4N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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